molecular formula C11H10ClN3O B3017171 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 321538-39-0

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No. B3017171
CAS RN: 321538-39-0
M. Wt: 235.67
InChI Key: XESJWRWGYLJFJT-NTUHNPAUSA-N
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Description

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as CMPPC, is a substituted pyrazole derivative . It is a highly versatile intermediate used in the synthesis of various compounds . It has been studied for its corrosion protection properties for mild steel in HCl .


Synthesis Analysis

CMPPC was synthesized from 3-methyl-1-phenyl-5-pyrazolone . The synthesis involved a series of reactions to produce new pyrazole derivatives . A Knoevenagel condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with ethylcyanoacetate at 0°C has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .


Molecular Structure Analysis

The crystal structure of CMPPC was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .


Chemical Reactions Analysis

CMPPC has been studied for its corrosion protection properties for mild steel in HCl . The protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor . Electroanalytical screening reveals that the molecule behaves like a mixed-type inhibitor .

Mechanism of Action

CMPPC adsorbs on the metal surface, and the phenomenon obeys Langmuir adsorption isotherm pattern . Various kinetic and thermodynamic parameters are calculated using Arrhenius and Van’t Hoff approaches . Molecular dynamics simulations are employed using computational chemistry protocols . The results indicate that the CMPPC offers maximum interaction on Fe (111) plane of the metal surface .

properties

IUPAC Name

(NE)-N-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-15-11(12)9(7-13-16)10(14-15)8-5-3-2-4-6-8/h2-7,16H,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESJWRWGYLJFJT-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

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